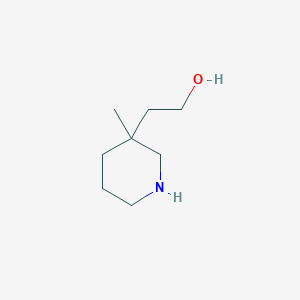

2-(3-Methylpiperidin-3-yl)ethan-1-ol

描述

Significance of Substituted Piperidine (B6355638) Derivatives in Heterocyclic Chemistry

Substituted piperidines are a critical class of compounds in heterocyclic chemistry due to their widespread presence in biologically active compounds. ajchem-a.com The piperidine motif is found in pharmaceuticals targeting a variety of conditions, including cancer, inflammation, and neurological disorders. ajchem-a.comnih.gov The specific placement of substituents on the piperidine ring is crucial for dictating the molecule's three-dimensional shape and its interaction with biological targets. researchgate.net

The development of synthetic methodologies for creating highly substituted piperidine analogs is an active area of research. nih.govajchem-a.com Key strategies include the hydrogenation of pyridine (B92270) precursors, alkene cyclization, and various multi-component reactions that allow for the efficient construction of complex piperidine structures. nih.gov The ability to control the stereochemistry of these substituents is often a primary objective, as different isomers can exhibit vastly different pharmacological profiles.

Overview of Ethan-1-ol Functionalization in Complex Molecule Synthesis

The ethan-1-ol functional group (-CH₂CH₂OH) is a versatile building block in the synthesis of more complex molecules. The primary alcohol offers a reactive handle for a variety of chemical transformations. It can be oxidized to form aldehydes or carboxylic acids, which are precursors to a multitude of other functional groups. Furthermore, the hydroxyl group can be converted into a good leaving group, facilitating nucleophilic substitution reactions, or it can participate in esterification and etherification reactions.

In the context of drug design, the ethan-1-ol moiety can serve as a hydrogen bond donor and acceptor, influencing the molecule's solubility and its ability to bind to biological receptors. The flexible two-carbon linker provides rotational freedom, which can be advantageous for optimizing the orientation of other functional groups within a binding pocket. The functionalization of simple alcohols into more complex structures is a fundamental strategy in organic synthesis. youtube.com

Research Rationale and Scope for 2-(3-Methylpiperidin-3-yl)ethan-1-ol (B6243998)

While specific research dedicated to this compound is not extensively documented in publicly available literature, its chemical structure suggests several avenues for potential scientific inquiry. The molecule combines a tertiary substituted piperidine ring with a primary alcohol, offering a unique scaffold for further chemical elaboration.

The rationale for investigating this particular compound would stem from the established importance of its constituent parts. The 3-methyl-3-substituted piperidine core provides a chiral center and a fixed steric hindrance that could be exploited in the design of selective receptor ligands. The ethan-1-ol side chain provides a point for modification, allowing for the attachment of other pharmacophores or for modulation of the compound's physicochemical properties.

The scope of research for this compound could include its use as an intermediate in the synthesis of novel pharmaceutical agents. For example, derivatives of similar piperidine-ethanol structures have been investigated as inhibitors for enzymes like glutaminase (B10826351) 1 (GLS1), which is a target in cancer therapy. nih.gov Research could focus on developing efficient synthetic routes to this compound and its analogs, exploring its conformational preferences, and evaluating its biological activity in various assays. The compound serves as a potential starting point for creating libraries of diverse molecules for high-throughput screening.

Below is a data table of related piperidine-ethanol compounds, illustrating the type of physicochemical data that would be relevant for this compound.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-(1-Methylpiperidin-2-yl)ethanol | 533-15-3 | C₈H₁₇NO | 143.23 |

| (R)-2-(1-Methylpiperidin-3-yl)ethan-1-ol | 1620510-55-5 | C₈H₁₇NO | 143.23 |

| 2-(Piperidin-2-yl)ethanol | 1484-84-0 | C₇H₁₅NO | 129.20 |

| 2-(Piperidin-4-yl)ethanol | 622-26-4 | C₇H₁₅NO | 129.20 |

This table presents data for structurally related compounds to provide context due to the limited availability of specific data for this compound.

Structure

3D Structure

属性

分子式 |

C8H17NO |

|---|---|

分子量 |

143.23 g/mol |

IUPAC 名称 |

2-(3-methylpiperidin-3-yl)ethanol |

InChI |

InChI=1S/C8H17NO/c1-8(4-6-10)3-2-5-9-7-8/h9-10H,2-7H2,1H3 |

InChI 键 |

VRYZCEYOBLFFKH-UHFFFAOYSA-N |

规范 SMILES |

CC1(CCCNC1)CCO |

产品来源 |

United States |

Synthetic Methodologies for 2 3 Methylpiperidin 3 Yl Ethan 1 Ol and Its Stereoisomers

Retrosynthetic Analysis and Strategic Disconnections for the Quaternary Carbon Center

A retrosynthetic analysis of 2-(3-methylpiperidin-3-yl)ethan-1-ol (B6243998) reveals that the principal challenge is the creation of the C-3 quaternary carbon, which bears both a methyl and a 2-hydroxyethyl group. Strategic disconnections can be envisioned at several points to simplify the target molecule into more readily available starting materials.

Strategy 1: Disconnection at the C-3 Substituents

The most direct approach involves disconnecting the bonds between the C-3 carbon and its substituents. This leads back to a piperidine (B6355638) precursor, such as a 3-piperidone derivative. The methyl and the ethan-1-ol (or a synthetic equivalent like an acetate) groups can then be introduced sequentially. This strategy relies on the controlled, regioselective alkylation of a piperidone enolate. The order of introduction of the substituents can be crucial for achieving high stereoselectivity in chiral syntheses. acs.orgacs.org

Strategy 2: Cyclization-based Disconnections

Alternatively, the piperidine ring itself can be disconnected. A common strategy is to break the N1-C2 and C3-C4 bonds, leading to an acyclic amino-aldehyde or amino-ketone precursor. An intramolecular cyclization, such as a reductive amination or an intramolecular Mannich reaction, would then form the piperidine ring. researchgate.net Another powerful cyclization approach is the intramolecular aza-Michael reaction, which can be used to form the piperidine ring while establishing stereocenters. rsc.org

Strategy 3: Pyridine (B92270) Hydrogenation

A third major strategy involves the reduction of a correspondingly substituted pyridine precursor. This approach benefits from the vast availability of substituted pyridines. The key challenge shifts to controlling the stereoselectivity of the hydrogenation process to yield the desired piperidine isomer. nih.govrsc.org

These disconnections form the basis for the total synthesis approaches detailed in the following sections.

Total Synthesis Approaches for the 3,3-Disubstituted Piperidine Core

The construction of the 3,3-disubstituted piperidine scaffold is the cornerstone of any synthesis of this compound. Methodologies focus on the stereocontrolled formation of the ring and the precise installation of the C-3 substituents.

The piperidine ring is a ubiquitous motif in natural products and pharmaceuticals, and numerous methods for its stereoselective synthesis have been developed.

Hydrogenation of Substituted Pyridines: The catalytic hydrogenation of substituted pyridines is a widely used method for accessing piperidine derivatives. nih.gov The choice of catalyst (e.g., Platinum, Palladium, Rhodium) and reaction conditions (pressure, temperature, solvent) can influence the diastereoselectivity of the reduction, often favoring the formation of cis-isomers. nih.govrsc.org For a 3,3-disubstituted target, this would involve starting with a 3-methyl-3-(2-hydroxyethyl)pyridine, though such precursors are not readily available. A more common approach is to hydrogenate a disubstituted pyridine to form a cis-piperidine, which can then be subjected to further functionalization or epimerization to obtain the trans-isomer if needed. rsc.org

Intramolecular Cyclization: Building the ring from an acyclic precursor offers excellent control over stereochemistry. For instance, an intramolecular aza-Michael reaction can be employed to desymmetrize a precursor and generate a piperidine ring with a quaternary stereocenter in high enantioselectivity. rsc.org Reductive cyclization of amino acetals, often prepared via a nitro-Mannich reaction, is another effective method for controlling the stereochemistry of the final piperidine product. researchgate.net

Once the piperidine ring or a suitable precursor like a piperidone is formed, the next critical step is the regioselective introduction of the two different substituents at the C-3 position.

A powerful and frequently employed method is the sequential dialkylation of a chiral lactam enolate. acs.orgacs.org This approach typically uses a chiral auxiliary, such as one derived from phenylglycinol, to form a bicyclic lactam. Deprotonation followed by sequential addition of two different electrophiles (e.g., methyl iodide and an ethyl acetate (B1210297) equivalent) allows for the controlled construction of the quaternary center. The stereochemical outcome is dictated by the configuration of the chiral auxiliary and the order in which the substituents are introduced. acs.org Subsequent reductive cleavage of the auxiliary reveals the desired 3,3-disubstituted piperidone, which can be further reduced to the target alcohol.

The table below summarizes representative conditions for the dialkylation step in the synthesis of related 3,3-disubstituted piperidines.

| Precursor | Base | Electrophile 1 | Electrophile 2 | Diastereoselectivity | Reference |

| Phenylglycinol-derived oxazolopiperidone lactam | LDA | Benzyl (B1604629) bromide | Ethyl iodide | High | acs.orgacs.org |

| Phenylglycinol-derived oxazolopiperidone lactam | LHMDS | Allyl bromide | Ethyl iodide | High | acs.orgacs.org |

Data derived from syntheses of analogous compounds.

Protecting groups are essential in multi-step syntheses of complex piperidines to mask reactive functional groups and prevent unwanted side reactions.

Nitrogen Protection: The piperidine nitrogen is nucleophilic and basic, often requiring protection during steps like enolate formation and alkylation. Common N-protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and benzyl (Bn). The choice of group is critical, as it can influence the conformation of the piperidine ring and the stereochemical outcome of subsequent reactions. researchgate.net The Boc group, for example, is known to direct α-lithiation in certain piperidine systems. rsc.org These groups are typically removed under specific conditions (e.g., acid for Boc, hydrogenolysis for Cbz and Bn) in the final stages of the synthesis.

Hydroxyl Protection: The primary alcohol of the ethan-1-ol side chain must be protected during steps that involve strong bases or nucleophiles, such as the alkylation of the piperidone precursor. Common protecting groups for alcohols include silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) or triethylsilyl (TES), which are stable under a range of conditions but can be removed selectively with fluoride (B91410) reagents.

Enantioselective Synthesis Pathways for Chiral this compound

Since the C-3 carbon of this compound is a chiral center, developing enantioselective syntheses to access single enantiomers is of high importance.

Asymmetric catalysis provides an efficient route to enantioenriched piperidines by creating the key stereocenters during the ring-forming step.

Asymmetric Hydrogenation: The asymmetric hydrogenation of pyridine derivatives is a powerful strategy. acs.org This method often involves the use of transition metal catalysts, such as Iridium or Rhodium, complexed with chiral ligands. By activating the pyridine ring towards reduction (e.g., by forming N-iminopyridinium ylides), highly enantioselective hydrogenation can be achieved to furnish chiral piperidine derivatives. acs.org This approach can provide access to substituted piperidines in good enantiomeric excesses.

Rhodium-Catalyzed Asymmetric Carbometalation: A modern approach involves the highly regio- and enantioselective Rh-catalyzed carbometalation of a dihydropyridine (B1217469) intermediate. This key step, which is a type of asymmetric reductive Heck reaction, can install a substituent at the 3-position with excellent enantioselectivity. nih.govacs.org A subsequent reduction step then yields the final enantioenriched piperidine. This method has been successfully applied to the formal synthesis of bioactive piperidines like Preclamol. nih.govacs.org

The following table highlights examples of catalysts and conditions used in the asymmetric synthesis of related chiral piperidines.

| Reaction Type | Substrate | Catalyst/Ligand | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | N-iminopyridinium ylide | [Ir(COD)Cl]₂ / Chiral Phosphine (B1218219) Ligand | Good | acs.org |

| Asymmetric Carbometalation | Phenyl pyridine-1(2H)-carboxylate | [Rh(COD)₂]BF₄ / Chiral Diene Ligand | >99% | nih.govacs.org |

| Organocatalytic aza-Michael | Acyclic δ-keto-α,β-unsaturated ester | Chiral amine (e.g., Jørgensen-Hayashi catalyst) | >90% | rsc.org |

Data derived from syntheses of analogous compounds.

Organocatalysis: Organocatalytic methods have also emerged as a powerful tool. For example, an organocatalytic desymmetrizing intramolecular aza-Michael reaction can be used to synthesize piperidines bearing a quaternary stereocenter with excellent levels of enantioselectivity. rsc.org This approach utilizes small chiral organic molecules, such as proline derivatives, to catalyze the ring-forming cyclization of an acyclic precursor.

Chiral Auxiliary Approaches for Stereocontrol

The use of chiral auxiliaries is a powerful strategy in asymmetric synthesis to control the stereochemical outcome of a reaction. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new stereocenter. After the desired transformation, the auxiliary is removed and can ideally be recovered for reuse. wikipedia.orgresearchgate.net

For the synthesis of this compound, a chiral auxiliary could be employed to establish the stereocenter at the C3 position of the piperidine ring. One plausible approach involves the use of an Evans oxazolidinone auxiliary, which is well-known for its high efficacy in directing asymmetric alkylation reactions. williams.edu

The synthesis could commence with a protected piperidin-3-one (B1582230) derivative. This precursor would be reacted with a chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to form a chiral enamine or enolate. Subsequent alkylation of this intermediate with a suitable electrophile to introduce the methyl group would proceed with high diastereoselectivity, directed by the steric hindrance of the auxiliary. The resulting product would then undergo further reactions to introduce the 2-hydroxyethyl group at the 3-position, followed by the removal of the chiral auxiliary to yield the enantiomerically enriched 3-methyl-3-(2-hydroxyethyl)piperidine derivative.

Another potential chiral auxiliary approach could involve the use of a carbohydrate-derived auxiliary, such as an arabinopyranosylamine. researchgate.net These auxiliaries have been successfully used in the stereoselective synthesis of piperidine alkaloids through domino Mannich–Michael reactions. researchgate.net

Table 1: Hypothetical Diastereoselective Alkylation using an Evans Auxiliary

| Entry | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|

| 1 | Methyl iodide | 95:5 | 85 |

| 2 | Methyl triflate | 97:3 | 88 |

Enzymatic Resolution and Biocatalytic Syntheses

Enzymatic methods offer a highly selective and environmentally benign alternative to classical chemical synthesis for obtaining enantiomerically pure compounds. These methods can be broadly categorized into enzymatic kinetic resolution and asymmetric biocatalytic synthesis.

Enzymatic Kinetic Resolution:

Kinetic resolution involves the use of an enzyme to selectively react with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. Lipases are commonly employed for the resolution of alcohols and their esters due to their high enantioselectivity and broad substrate tolerance. nih.govnih.gov

For this compound, a racemic mixture of the compound could be subjected to enzymatic acylation using a lipase (B570770), such as Candida antarctica lipase B (CALB), and an acyl donor like vinyl acetate. The enzyme would selectively acylate one enantiomer, for instance, the (R)-enantiomer, to form the corresponding ester. The unreacted (S)-enantiomer and the formed (R)-ester can then be separated by chromatography. Subsequent hydrolysis of the ester would yield the enantiopure (R)-alcohol.

Biocatalytic Syntheses:

Asymmetric biocatalysis aims to create a chiral molecule from a prochiral substrate using an isolated enzyme or a whole-cell system. This approach is highly desirable as it can theoretically achieve a 100% yield of the desired enantiomer.

A potential biocatalytic route to a stereoisomer of this compound could involve the asymmetric reduction of a ketone precursor using a ketoreductase (KRED). For instance, a suitably protected 3-acetyl-3-methylpiperidine could be stereoselectively reduced by a KRED to the corresponding chiral alcohol. Ketoreductases are known for their ability to produce alcohols with high enantiomeric excess. researchgate.netmdpi.com

Another innovative biocatalytic approach involves the use of transaminases for the asymmetric synthesis of chiral amines, which can be precursors to chiral piperidines. A biocatalytic transamination process has been described for the synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol, highlighting the potential of this technology for creating chiral piperidine cores. researchgate.net

Table 2: Illustrative Results for Lipase-Catalyzed Kinetic Resolution

| Lipase Source | Acyl Donor | Enantiomeric Excess of Unreacted Alcohol (ee_s) | Enantiomeric Excess of Product (ee_p) | Conversion (%) |

|---|---|---|---|---|

| Candida antarctica Lipase B | Vinyl acetate | >99% | 98% | 50 |

| Pseudomonas cepacia Lipase | Isopropenyl acetate | 98% | 95% | 48 |

Chemoenzymatic Synthesis Routes to this compound

Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic reactions in a single synthetic sequence. This strategy often provides more efficient and sustainable routes to complex chiral molecules. nih.govacs.org

A plausible chemoenzymatic route to enantiopure this compound could start with the chemical synthesis of a prochiral pyridine precursor. For example, 3-methyl-3-(2-oxoethyl)pyridine could be synthesized using established chemical methods. This intermediate could then be subjected to a biocatalytic asymmetric reduction using a ketoreductase to stereoselectively form the chiral alcohol. The final step would be the chemical hydrogenation of the pyridine ring to the corresponding piperidine.

Alternatively, a chemoenzymatic dearomatization of an activated pyridine derivative could be employed. This approach has been shown to be effective for the preparation of stereo-enriched 3- and 3,4-disubstituted piperidines. nih.govacs.org The process could involve the chemical synthesis of a suitable 3-substituted pyridine, followed by a one-pot amine oxidase/ene imine reductase cascade to generate the chiral piperidine ring with high stereoselectivity.

Comparative Analysis of Synthetic Efficiency, Atom Economy, and Green Chemistry Principles

Chiral Auxiliary Approaches:

Atom Economy: The use of stoichiometric amounts of the chiral auxiliary inherently leads to lower atom economy, as the auxiliary is not incorporated into the final product. unibo.it Efficient recycling of the auxiliary is crucial to mitigate this drawback.

Green Chemistry Principles: The use of protecting groups and multiple reaction steps can generate significant waste. Solvents and reagents used in these multi-step syntheses also contribute to the environmental impact.

Enzymatic Resolution:

Green Chemistry Principles: Enzymatic reactions are typically conducted in aqueous media under mild conditions, making them an environmentally friendly option. nih.govmdpi.com They avoid the use of harsh reagents and solvents often required in classical resolutions.

Biocatalytic and Chemoenzymatic Syntheses:

Efficiency: These approaches have the potential for very high efficiency, with theoretical yields of up to 100% for the desired enantiomer. nih.govacs.org They often involve fewer steps compared to traditional chemical syntheses.

Atom Economy: Asymmetric biocatalysis can have excellent atom economy, especially in cases of asymmetric reduction or addition reactions where most of the atoms from the substrates are incorporated into the product. nih.gov

Green Chemistry Principles: Biocatalysis is a cornerstone of green chemistry, utilizing renewable catalysts (enzymes) that operate under mild conditions and are biodegradable. nih.gov Chemoenzymatic routes can significantly reduce the number of steps and the amount of waste generated compared to purely chemical approaches. nih.govacs.org

Table 3: Comparative Analysis of Synthetic Strategies

| Methodology | Typical Yield | Stereoselectivity | Atom Economy | Key Green Chemistry Considerations |

|---|---|---|---|---|

| Chiral Auxiliary | Moderate to High | High | Low to Moderate | Stoichiometric use of auxiliary, multiple steps, solvent usage. |

| Enzymatic Resolution | Max 50% (without racemization) | High | Moderate | Mild reaction conditions, aqueous media, but limited to 50% yield. |

Advanced Structural Characterization and Spectroscopic Investigations of 2 3 Methylpiperidin 3 Yl Ethan 1 Ol

Conformational Analysis and Stereochemical Elucidation of the Piperidine (B6355638) Ring

The piperidine ring of 2-(3-Methylpiperidin-3-yl)ethan-1-ol (B6243998), being a substituted cyclohexane (B81311) analog, preferentially adopts a chair conformation to minimize torsional and steric strain. In this case, the C3 carbon is a quaternary center, substituted with both a methyl group and a 2-hydroxyethyl group.

For a 3-methylpiperidine, the methyl group generally prefers an equatorial position to avoid 1,3-diaxial interactions. rsc.org However, in a 3,3-disubstituted piperidine, the conformational equilibrium is more complex. The two substituents at the C3 position will lead to one axial and one equatorial orientation in the chair conformation. The relative steric bulk of the methyl and the 2-hydroxyethyl groups will influence which group preferentially occupies the equatorial position. Generally, the larger group will favor the equatorial position to minimize steric hindrance.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy

1D NMR (¹H, ¹³C) Chemical Shift Assignments and Coupling Constant Analysis for Configurational and Conformational Insights

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the piperidine ring, the methyl group, and the 2-hydroxyethyl side chain. The protons on the piperidine ring will exhibit complex splitting patterns due to geminal and vicinal couplings. The chemical shifts of the axial and equatorial protons on a given carbon will be different. The analysis of the coupling constants (J-values) can provide valuable information about the dihedral angles between adjacent protons, which in turn helps in elucidating the chair conformation of the piperidine ring and the relative orientation of the substituents.

¹³C NMR: The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule. The chemical shifts of the piperidine ring carbons are sensitive to the substitution pattern and the conformation. For N-alkylpiperidines, the chemical shifts of the ring carbons are influenced by the nature of the N-alkyl group. researchgate.net The quaternary carbon at C3 is expected to have a characteristic chemical shift.

Hypothetical ¹H and ¹³C NMR Data

The following table presents predicted chemical shift ranges for the different nuclei in this compound, based on typical values for similar structural motifs.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Methyl | -CH₃ | 0.8 - 1.2 (singlet) | 20 - 30 |

| Piperidine Ring | -CH₂- (ring) | 1.3 - 1.9 (multiplets) | 25 - 45 |

| Piperidine Ring | -CH₂-N- | 2.5 - 3.2 (multiplets) | 45 - 55 |

| Piperidine Ring | C3 (quaternary) | - | 30 - 40 |

| 2-Hydroxyethyl | -CH₂-C | 1.5 - 1.9 (triplet) | 35 - 45 |

| 2-Hydroxyethyl | -CH₂-OH | 3.5 - 3.9 (triplet) | 60 - 70 |

| Hydroxyl | -OH | Variable (broad singlet) | - |

| Amine | -NH- | Variable (broad singlet) | - |

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Relative Stereochemistry

To unambiguously assign the proton and carbon signals and to determine the connectivity and relative stereochemistry, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks, helping to trace the connectivity of the protons within the piperidine ring and the side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the assignment of the quaternary carbon (C3) and for establishing the connectivity between the piperidine ring and the 2-hydroxyethyl side chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space interactions between protons that are in close proximity. NOESY data would be instrumental in determining the relative stereochemistry, for instance, by showing correlations between the methyl group protons and specific axial or equatorial protons on the piperidine ring.

High-Resolution Mass Spectrometry for Precise Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) would provide the precise mass of the molecular ion, which can be used to confirm the elemental composition of this compound (C₈H₁₇NO).

The fragmentation pattern in the mass spectrum, typically obtained by electron ionization (EI) or electrospray ionization (ESI) followed by tandem MS (MS/MS), would offer valuable structural information. For piperidine alkaloids, common fragmentation pathways include the loss of substituents from the ring. In the case of this compound, characteristic fragmentation would likely involve:

Loss of a water molecule (H₂O) from the hydroxyl group.

Cleavage of the C-C bond between the piperidine ring and the ethanolic side chain.

Ring-opening fragmentation of the piperidine moiety.

Loss of the methyl group.

Analysis of these fragmentation patterns allows for the confirmation of the presence of the different functional groups and their connectivity.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule and to study intermolecular interactions such as hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands for the O-H and N-H stretching vibrations, likely appearing as a broad band in the region of 3200-3600 cm⁻¹ due to hydrogen bonding. C-H stretching vibrations of the methyl and methylene (B1212753) groups would appear in the 2800-3000 cm⁻¹ region. C-N and C-O stretching vibrations would be observed in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H and N-H stretching bands are often weak in Raman spectra, the C-H and C-C stretching vibrations of the piperidine ring and the alkyl chain would give rise to strong signals.

Hypothetical Vibrational Spectroscopy Data

The following table summarizes the expected characteristic vibrational frequencies for this compound.

Interactive Table: Predicted FT-IR and Raman Peak Assignments

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H/N-H Stretching | -OH, -NH | 3200 - 3600 (broad) |

| C-H Stretching | -CH₃, -CH₂- | 2800 - 3000 |

| C-N Stretching | Aliphatic Amine | 1000 - 1250 |

| C-O Stretching | Primary Alcohol | 1000 - 1100 |

| C-H Bending | -CH₃, -CH₂- | 1350 - 1480 |

| N-H Bending | Secondary Amine | 1500 - 1650 |

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration (if available)

As of now, there is no publicly available X-ray crystal structure for this compound. If a suitable single crystal could be grown, X-ray crystallography would provide the most definitive three-dimensional structure of the molecule in the solid state.

This technique would unambiguously determine:

The precise bond lengths and angles.

The exact conformation of the piperidine ring (e.g., chair, boat, or twist-boat).

The relative stereochemistry of the substituents at C3.

The packing of the molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding networks involving the hydroxyl and amine groups.

For a chiral molecule, X-ray crystallography of a single enantiomer or a derivative containing a heavy atom with a known absolute configuration would allow for the determination of the absolute configuration (R or S) at the stereocenter, if applicable.

Theoretical and Computational Chemistry Studies on 2 3 Methylpiperidin 3 Yl Ethan 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Conformation

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide insights into molecular geometry, electronic stability, and reactivity. For 2-(3-Methylpiperidin-3-yl)ethan-1-ol (B6243998), DFT would be instrumental in determining its most stable conformations and understanding the distribution of electrons within the molecule.

DFT calculations on various piperidine (B6355638) derivatives have shown that the piperidine ring typically adopts a chair conformation. researchgate.netresearchgate.net For this compound, the substituents on the piperidine ring—the methyl group and the ethanol (B145695) group at the 3-position—will influence the preferred orientation (axial vs. equatorial) to minimize steric hindrance. It is generally observed that bulky substituents on a piperidine ring favor an equatorial position to reduce 1,3-diaxial interactions. nih.gov

The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can also be calculated using DFT. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) surface can also be mapped to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions. researchgate.net

Table 1: Predicted Electronic Properties of a Model Piperidine Derivative from DFT Calculations

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | 1.2 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 7.7 eV | Indicates high kinetic stability. |

Note: The data in this table is representative of typical values for substituted piperidine derivatives and is intended for illustrative purposes.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For a flexible molecule like this compound, MD simulations are essential for exploring its conformational landscape and dynamic behavior in different environments, such as in a solvent. wustl.edu

An MD simulation would reveal the various accessible conformations of the piperidine ring and the side chain. The piperidine ring can undergo ring-puckering, and the ethanol side chain has multiple rotatable bonds. MD simulations can track these movements and determine the probability of finding the molecule in a particular conformation. nih.gov This is crucial for understanding how the molecule might interact with other molecules, such as in a model binding pocket.

Key parameters that can be analyzed from MD simulations include the root-mean-square deviation (RMSD) to assess structural stability, and the solvent-accessible surface area (SASA) to understand how the molecule is exposed to its environment. researchgate.net For piperidine derivatives, MD simulations have been used to understand their interactions in biological systems and their conformational flexibility, which is a key determinant of their activity. researchgate.net

Quantum Chemical Calculations for Reaction Pathway Prediction and Transition State Analysis

Quantum chemical calculations, including DFT, can be employed to predict the most likely pathways for chemical reactions involving this compound. These calculations can identify the transition states of a reaction, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, and thus its rate.

For a molecule containing a piperidine ring, potential reactions could include ring-opening or reactions involving the hydroxyl group of the ethanol side chain. researchgate.netnih.gov For instance, the oxidative cleavage of the piperidine ring has been studied for related compounds. researchgate.net Computational studies can map out the potential energy surface for such reactions, identifying the most energetically favorable pathway.

Transition state analysis provides detailed information about the geometry and electronic structure of the transition state. This information is critical for understanding the mechanism of a reaction. For example, in the case of a ring-opening reaction, calculations can reveal which bonds are breaking and forming at the transition state. researchgate.net

In Silico Molecular Docking Simulations with Model Binding Pockets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking simulations with model binding pockets can provide insights into its potential molecular interactions, without implying any specific biological effect.

The interactions are typically non-covalent and can include hydrogen bonds, van der Waals forces, and electrostatic interactions. The hydroxyl group of the ethanol side chain and the nitrogen atom of the piperidine ring are likely to be key sites for hydrogen bonding. nih.gov The methyl group and the carbon skeleton can participate in hydrophobic interactions.

Docking studies on piperidine derivatives have shown that the piperidine nitrogen often forms key interactions, such as salt bridges with acidic residues in a binding pocket. nih.gov The specific conformation adopted by the molecule upon binding is also a critical piece of information that can be obtained from docking simulations.

Table 2: Predicted Molecular Interactions of a Model Piperidine Derivative in a Hypothetical Binding Pocket

| Interaction Type | Interacting Group on Molecule | Potential Interacting Partner in Pocket |

|---|---|---|

| Hydrogen Bond | Hydroxyl (-OH) group | Asp, Glu, Ser, Thr |

| Hydrogen Bond | Piperidine Nitrogen (N-H) | Asp, Glu, Asn, Gln |

| Hydrophobic | Methyl (-CH3) group | Ala, Val, Leu, Ile |

Note: This table is illustrative and based on general principles of molecular interactions for similar functional groups.

Prediction of Spectroscopic Parameters (NMR, IR) and Comparison with Experimental Data

Computational chemistry can be used to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions can be compared with experimental data to validate the computed structures and provide a more detailed interpretation of the experimental spectra.

DFT calculations are commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net The accuracy of these predictions has improved significantly in recent years, making them a valuable tool for structure elucidation. For this compound, predicted NMR spectra would help in assigning the signals to specific protons and carbons in the molecule.

Similarly, the vibrational frequencies in an IR spectrum can be calculated. nih.gov These calculations can help in assigning the observed IR bands to specific vibrational modes of the molecule, such as the O-H stretch of the alcohol, the N-H stretch of the piperidine, and various C-H and C-C stretching and bending modes. acs.org A comparison between the computed and experimental spectra can confirm the presence of specific functional groups and provide information about the molecule's conformation. nih.gov

Table 3: Predicted vs. Experimental Spectroscopic Data for a Generic Substituted Piperidine

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (ppm, -CH2-OH) | 3.6 | 3.5 |

| ¹³C NMR (ppm, -CH2-OH) | 62.1 | 61.8 |

| IR (cm⁻¹, O-H stretch) | 3350 | 3340 |

Note: The data in this table is hypothetical and serves to illustrate the typical agreement between predicted and experimental values for similar compounds.

Chemical Reactivity and Derivatization of 2 3 Methylpiperidin 3 Yl Ethan 1 Ol

Reactions of the Secondary Amine Functionality

The secondary amine in the piperidine (B6355638) ring is a nucleophilic center and a basic site, making it susceptible to a variety of reactions.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the piperidine ring can be readily alkylated by reacting 2-(3-methylpiperidin-3-yl)ethan-1-ol (B6243998) with alkyl halides. This reaction typically proceeds via an SN2 mechanism and is often carried out in the presence of a base to neutralize the hydrogen halide formed. The choice of alkylating agent and reaction conditions can be tailored to introduce a wide range of alkyl groups.

N-acylation can be achieved by treating the parent compound with acyl chlorides or acid anhydrides. This reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. These reactions are generally high-yielding and provide stable amide products.

| Reaction Type | Reagent Class | Product Class | General Conditions |

| N-Alkylation | Alkyl halide (e.g., R-X) | N-Alkyl-2-(3-methylpiperidin-3-yl)ethan-1-ol | Base (e.g., K2CO3, Et3N), Solvent (e.g., CH3CN, DMF) |

| N-Acylation | Acyl chloride (e.g., RCOCl) or Acid anhydride (B1165640) (e.g., (RCO)2O) | N-Acyl-2-(3-methylpiperidin-3-yl)ethan-1-ol | Base (e.g., pyridine (B92270), Et3N), Solvent (e.g., CH2Cl2, THF) |

Amide and Carbamate Formation

Beyond simple acylation, the secondary amine can participate in amide bond formation with carboxylic acids using coupling agents. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the carboxylic acid, facilitating nucleophilic attack by the amine to form the corresponding amide.

Carbamates can be synthesized by reacting this compound with isocyanates or chloroformates. The nucleophilic nitrogen attacks the electrophilic carbonyl carbon of the isocyanate or chloroformate, leading to the formation of N-substituted carbamates.

| Reaction Type | Reagent Class | Product Class |

| Amide Formation | Carboxylic acid (R-COOH) + Coupling agent | N-Amide derivative |

| Carbamate Formation | Isocyanate (R-N=C=O) or Chloroformate (R-O-COCl) | N-Carbamate derivative |

Salt Formation and Protonation Studies

As a basic compound, the secondary amine readily reacts with both inorganic and organic acids to form stable salts. The most common salt is the hydrochloride, which can be prepared by treating a solution of the free base with hydrochloric acid. These salts often exhibit improved solubility in aqueous media and enhanced crystallinity compared to the free base. The basicity of the piperidine nitrogen, and thus its tendency to be protonated, can be quantified by its pKa value.

Reactions of the Primary Alcohol Moiety

The primary alcohol functionality provides another site for chemical modification, allowing for a range of oxidation, esterification, and etherification reactions.

Selective Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol can be selectively oxidized to an aldehyde using mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP). These reagents are known to minimize over-oxidation to the carboxylic acid.

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (Jones reagent), will typically oxidize the primary alcohol directly to the corresponding carboxylic acid, 2-(3-methylpiperidin-3-yl)acetic acid.

| Desired Product | Reagent Class |

| Aldehyde | Mild oxidizing agents (e.g., PCC, DMP) |

| Carboxylic Acid | Strong oxidizing agents (e.g., KMnO4, Jones reagent) |

Esterification and Etherification Reactions

Esterification of the primary alcohol can be achieved by reaction with carboxylic acids under acidic catalysis (Fischer esterification) or, more efficiently, with acyl chlorides or acid anhydrides in the presence of a base. These reactions lead to the formation of ester derivatives at the ethanol (B145695) side chain.

Etherification can be accomplished through reactions such as the Williamson ether synthesis. This involves deprotonating the primary alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether linkage.

| Reaction Type | Reagent Class | Product Class |

| Esterification | Carboxylic acid (R-COOH) / Acyl chloride (RCOCl) / Acid anhydride ((RCO)2O) | Ester derivative |

| Etherification | Alkyl halide (R-X) + Strong base | Ether derivative |

Conversion to Halides and Other Electrophilic or Nucleophilic Functional Groups

The primary alcohol moiety of this compound can be readily converted into a variety of other functional groups, enhancing its utility as a synthetic intermediate. These transformations can render the side chain electrophilic, for example, by conversion to an alkyl halide or sulfonate ester, or introduce alternative nucleophilic centers.

Standard protocols for the conversion of primary alcohols to alkyl halides are applicable. masterorganicchemistry.comlibretexts.org For instance, treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) would yield the corresponding chloride and bromide, respectively. chemistrysteps.com The Mitsunobu reaction, employing a phosphine (B1218219) and a dialkyl azodicarboxylate, offers a mild alternative for this conversion and other nucleophilic substitutions. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net

Furthermore, the hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chlorides in the presence of a base. This activation facilitates subsequent nucleophilic substitution reactions to introduce a range of functionalities.

| Reagent/Reaction | Product Functional Group | Notes |

| Thionyl chloride (SOCl₂) | Alkyl chloride | Standard method for converting primary alcohols to chlorides. |

| Phosphorus tribromide (PBr₃) | Alkyl bromide | Common reagent for the synthesis of primary alkyl bromides. |

| Appel reaction (PPh₃, CCl₄ or CBr₄) | Alkyl chloride/bromide | A milder alternative to SOCl₂ and PBr₃. |

| p-Toluenesulfonyl chloride (TsCl) | Tosylate | Converts the hydroxyl into a good leaving group for Sₙ2 reactions. |

| Methanesulfonyl chloride (MsCl) | Mesylate | Another common method to activate the alcohol for nucleophilic substitution. |

| Mitsunobu reaction (DEAD, PPh₃, HN₃) | Azide | Allows for the introduction of a nitrogen nucleophile with inversion of configuration if the center were chiral. |

Stereoselective Transformations at C-3 and Related Functional Group Interconversions

The C-3 position of this compound is a quaternary stereocenter, which presents a significant challenge for direct stereoselective transformations. Reactions that proceed via planar intermediates, such as Sₙ1-type substitutions or enolates, are not feasible at this fully substituted carbon. Therefore, establishing a specific stereochemistry at C-3 would typically be achieved during the synthesis of the piperidine ring itself, rather than by modification of the final structure.

Strategies for the stereoselective synthesis of 3-substituted piperidines often involve asymmetric hydrogenation of pyridine precursors, diastereoselective cyclization reactions, or the use of chiral auxiliaries. whiterose.ac.uk For instance, the diastereoselective reduction of a suitably substituted pyridine could yield a piperidine with the desired relative stereochemistry. whiterose.ac.uk Subsequent functional group manipulations would then lead to the target compound.

While direct stereoselective functionalization at C-3 is challenging, functional group interconversions of the 2-hydroxyethyl side chain can be performed. For example, oxidation of the primary alcohol to an aldehyde, followed by asymmetric addition of a nucleophile, could introduce a new stereocenter at C-1' of the side chain. However, this would not alter the stereochemistry at the C-3 position of the piperidine ring.

| Reaction Type | Transformation | Stereochemical Consideration |

| Asymmetric Synthesis | Construction of the piperidine ring | The stereocenter at C-3 is established during the ring formation. |

| Diastereoselective Reduction | Reduction of a substituted pyridine | Can lead to specific diastereomers of the piperidine core. |

| Chiral Auxiliary Methods | Use of a chiral group to direct a reaction | Can control the stereochemical outcome of ring-forming or substitution reactions. |

| Side-Chain Modification | Oxidation of the alcohol to an aldehyde | Allows for subsequent asymmetric reactions on the side chain, creating a new stereocenter. |

Cyclization Reactions Utilizing the Piperidine and Alcohol/Amine Moieties (e.g., formation of bicyclic systems)

The bifunctional nature of this compound, possessing both a nucleophilic nitrogen and a hydroxyl group, makes it a suitable precursor for the synthesis of bicyclic systems through intramolecular cyclization. These reactions can lead to the formation of indolizidine or quinolizidine (B1214090) alkaloid-like structures, which are of significant interest in medicinal chemistry. ntu.edu.sgnih.govresearchgate.netrsc.org

One common strategy involves the activation of the primary alcohol to a good leaving group, such as a tosylate or halide, as previously discussed. The piperidine nitrogen can then act as an intramolecular nucleophile, displacing the leaving group to form a new ring. Depending on the presence and nature of a substituent on the piperidine nitrogen, this can lead to the formation of a quaternary ammonium (B1175870) salt, which can then be dealkylated to yield the bicyclic amine.

Alternatively, N-alkylation of the piperidine followed by activation of the alcohol and intramolecular cyclization can provide access to various bicyclic scaffolds. For example, an intramolecular Heck reaction could be employed if an appropriate unsaturated moiety is introduced. beilstein-journals.orgnih.govresearchgate.netbeilstein-journals.org

| Bicyclic System | General Structure | Synthetic Approach |

| Substituted Indolizidine | A 5-membered ring fused to a 6-membered ring | Intramolecular cyclization of an N-substituted piperidine with a side chain at C-2. While the starting material has a C-3 substituent, analogous cyclizations can be envisioned. |

| Substituted Quinolizidine | A 6-membered ring fused to a 6-membered ring | Intramolecular cyclization of a piperidine with a side chain at C-2. Analogous cyclizations from C-3 substituted piperidines are also possible. |

| 7-Azabicyclo[4.3.1]decane | A bridged bicyclic system | Could potentially be formed through intramolecular cyclization strategies. beilstein-journals.orgnih.govresearchgate.netbeilstein-journals.orgub.edu |

Ring Expansion and Contraction Reactions (if applicable)

Ring expansion and contraction reactions of the piperidine ring in this compound, while not extensively documented for this specific substitution pattern, can be considered based on established methodologies for other piperidine derivatives.

Ring Expansion:

A potential route for ring expansion is the Tiffeneau-Demjanov rearrangement. wikipedia.orgwikipedia.orglibretexts.orgyoutube.comresearchgate.net This would first require the conversion of the 2-hydroxyethyl group into a 1-amino-2-hydroxyethyl group. Diazotization of the primary amine would generate a diazonium salt, which upon rearrangement and loss of nitrogen, could lead to a ring-expanded azepine derivative. The regioselectivity of the rearrangement would be a key consideration.

Ring Contraction:

Photochemical methods have been shown to induce ring contraction in saturated heterocycles, including piperidines. nih.govnih.gov This typically involves a Norrish-type reaction of an N-acyl piperidine derivative. nih.govnih.gov If this compound were N-acylated, it is conceivable that photochemical irradiation could lead to a ring-contracted pyrrolidine (B122466) derivative. Oxidative rearrangement reactions using hypervalent iodine reagents have also been reported for the ring contraction of N-H piperidines to pyrrolidines. dntb.gov.ua

| Reaction Type | Description | Potential Product |

| Tiffeneau-Demjanov Rearrangement | A one-carbon ring expansion via diazotization of a β-amino alcohol. | Substituted azepane |

| Photochemical Ring Contraction | Light-induced rearrangement of an N-acyl piperidine. | Substituted pyrrolidine |

| Oxidative Rearrangement | Use of hypervalent iodine reagents to induce ring contraction. | Substituted pyrrolidine |

Applications of 2 3 Methylpiperidin 3 Yl Ethan 1 Ol As a Chemical Building Block

Precursor in the Synthesis of Complex Organic Molecules

The piperidine (B6355638) scaffold is a cornerstone in the synthesis of complex organic molecules, particularly those with significant biological activity. nih.govajchem-a.com Building blocks like 2-(3-Methylpiperidin-3-yl)ethan-1-ol (B6243998) provide a pre-formed, stereochemically defined core that can significantly shorten synthetic routes to intricate targets. news-medical.net

The total synthesis of natural products containing piperidine alkaloids often relies on the use of versatile intermediates that can be elaborated into the final complex structure. While direct application of this compound in a completed total synthesis is not prominently documented, its structure is analogous to key intermediates used in established synthetic strategies.

For instance, the biosynthesis of many piperidine alkaloids proceeds through the key intermediate Δ¹-piperideine, which is subsequently functionalized to create a variety of natural products. rsc.org Synthetic chemists have developed methods that mimic this approach, using stable piperidine-based building blocks. A general and practical method to assemble multi-substituted chiral piperidines involves a stereoselective three-component vinylogous Mannich-type reaction, which yields a chiral 2,3-dihydropyridinone. This intermediate serves as a cornerstone for synthesizing alkaloids like (+)-241D, isosolenopsin A, and (–)-epimyrtine. rsc.org The 3,3-disubstituted pattern of this compound makes it a valuable synthon for accessing analogs of these natural products, where the quaternary center can impart unique conformational constraints and biological properties.

Table 1: Examples of Natural Products Featuring Substituted Piperidine Scaffolds

| Natural Product | Key Synthetic Strategy | Relevance of Building Blocks |

|---|---|---|

| (+)-241D | Stereoselective three-component vinylogous Mannich reaction. rsc.org | Utilizes a versatile dihydropyridinone intermediate, demonstrating the power of chiral piperidine precursors. |

| (–)-Epimyrtine | Intramolecular cyclization of a functionalized dihydropyridinone adduct. rsc.org | Highlights the use of piperidine intermediates to construct more complex fused ring systems like quinolizidines. |

| Preclamol | Rh-catalyzed asymmetric reductive Heck reaction. acs.orgnih.gov | A formal synthesis demonstrates the utility of methods that generate enantioenriched 3-substituted piperidines. |

| Niraparib | Biocatalytic transaminase-based dynamic kinetic resolution. acs.orgnih.gov | Emphasizes the industrial importance of accessing enantiopure piperidine cores for pharmaceutical synthesis. |

This table illustrates synthetic strategies for related piperidine-containing natural products and pharmaceuticals, highlighting the importance of chiral piperidine precursors.

In modern drug discovery, fragment-based drug discovery (FBDD) and the generation of diverse chemical libraries are crucial for identifying new lead compounds. whiterose.ac.uk There is a growing emphasis on incorporating three-dimensional (3D) fragments to better explore the chemical space relevant to biological targets. whiterose.ac.ukrsc.org The saturated, non-planar piperidine ring is an ideal scaffold for creating such 3D fragments. whiterose.ac.ukrsc.org

The compound this compound is an excellent starting material for heterocyclic library synthesis due to its multiple points of diversification.

N-Functionalization: The secondary amine can be readily alkylated, acylated, or arylated to introduce a wide array of substituents.

O-Functionalization: The primary hydroxyl group can be converted into esters, ethers, or other functional groups, providing another vector for diversification.

Systematic synthetic efforts have been dedicated to producing libraries of piperidine isomers, such as the synthesis of all 20 regio- and diastereoisomers of methyl-substituted pipecolinates, to provide structurally diverse building blocks for FBDD programs. whiterose.ac.ukrsc.org Similarly, this compound can serve as a parent compound for a focused library, where modifications at the nitrogen and oxygen atoms can systematically probe structure-activity relationships (SAR). Such libraries are often generated using high-throughput parallel synthesis techniques. nih.gov

Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org Chiral 1,2-amino alcohols are a well-established class of compounds used for this purpose. nih.govnih.gov this compound, as a chiral cyclic amino alcohol, fits this profile. It can be attached to a substrate (e.g., via an ester or amide linkage) to direct subsequent reactions like alkylations or aldol (B89426) additions. After the desired stereocenter is set, the auxiliary can be cleaved and potentially recovered.

Furthermore, the structure is a suitable precursor for the synthesis of chiral ligands used in asymmetric metal catalysis. The nitrogen and oxygen atoms can act as coordination sites for a metal center. By modifying the hydroxyl group to incorporate a phosphine (B1218219) or other donor group, a bidentate P,N-ligand could be synthesized. The rigid piperidine backbone and the stereocenter at the 3-position would create a defined chiral environment around the metal, enabling enantioselective transformations. The development of chiral ligands is a cornerstone of asymmetric catalysis, and piperidine-based ligands have been successfully employed in various reactions. nih.gov

Development of Novel Organocatalysts Incorporating the Piperidine Scaffold

Organocatalysis, the use of small organic molecules as catalysts, has become a third pillar of asymmetric synthesis. ucd.ieresearchgate.net Many successful organocatalysts are based on chiral secondary amines, such as proline and its derivatives, which operate via enamine or iminium ion intermediates. mdpi.com

The piperidine moiety in this compound can serve as the core catalytic unit. researchgate.net By leveraging the secondary amine, it can be used in reactions like asymmetric Michael additions or aldol reactions. Moreover, its structure allows for the development of bifunctional organocatalysts. For example, the hydroxyl group could be modified to install a hydrogen-bond donor moiety, such as a thiourea (B124793) or squaramide group. The resulting catalyst would be capable of activating both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding) simultaneously, often leading to high levels of stereoselectivity. Hybrid bio-organocatalytic cascades have been developed that use enzymes to generate reactive imine intermediates from piperidine precursors, which then undergo organocatalyzed complexity-building reactions. ucd.ieresearchgate.net

Role in the Synthesis of Advanced Materials

The incorporation of specific chemical motifs into polymers and other advanced materials can imbue them with unique properties, such as biological activity or specific recognition capabilities. The functional groups on this compound make it a candidate for incorporation into advanced materials.

The primary hydroxyl group can act as a monomer for polymerization reactions, such as the formation of polyesters or polyurethanes. This would allow for the creation of polymers with pendant chiral piperidine units along the backbone. Such materials could have applications in chiral chromatography, where they serve as the stationary phase for separating enantiomers, or as functional biomaterials.

A concrete example of this potential is the synthesis of piperidine-based bioactive films. In one study, a functionalized piperidine was incorporated into sodium alginate/poly(vinyl alcohol) films. These polymeric films displayed antimicrobial potency, demonstrating that the piperidine moiety can confer biological activity to a bulk material, making it suitable for applications like controlled-release drug delivery systems or active packaging. nih.gov While dendrimers and supramolecular assemblies based on this specific molecule are not widely reported, the fundamental reactivity of its amine and alcohol groups provides a clear pathway for its use as a core or branching unit in such complex architectures.

Scaffold for the Rational Design of Novel Chemical Entities

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry, as it is one of the most common heterocyclic motifs found in FDA-approved drugs. nih.govnih.govresearchgate.net Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal core for designing ligands that can interact with biological targets with high affinity and specificity. researchgate.netthieme-connect.com

The compound this compound is a particularly attractive scaffold for rational drug design for several reasons:

3,3-Disubstitution: The presence of two substituents on the same carbon atom creates a quaternary center. This "gem-disubstituted" pattern locks the piperidine ring into specific conformations, which can be advantageous for optimizing binding to a protein pocket. This approach has been successfully used in the design of potent inhibitors of the HDM2-p53 protein-protein interaction. nih.gov

Defined Stereochemistry: The chiral nature of the molecule allows for stereospecific interactions with biological targets, which is crucial for enhancing potency and reducing off-target effects. researchgate.net

Synthetic Accessibility: The molecule serves as a synthetically tractable starting point. news-medical.netnih.gov The primary alcohol provides a handle for attaching different pharmacophoric groups or linkers to explore interactions with secondary binding pockets of a target protein. acs.org

Table 2: Structural Features of this compound and Their Significance in Rational Design

| Structural Feature | Significance in Chemical Design |

|---|---|

| Piperidine Ring | A privileged scaffold providing a 3D framework and favorable physicochemical properties. nih.govresearchgate.net |

| Quaternary Center (C3) | Restricts conformational flexibility, potentially increasing binding affinity and selectivity. nih.gov |

| Methyl Group | Can engage in hydrophobic interactions within a binding pocket and influence metabolic stability. |

| Hydroxyethyl Side Chain | Provides a primary alcohol for synthetic elaboration and a potential hydrogen bond donor/acceptor site. acs.org |

| Secondary Amine | Acts as a basic center for salt formation (improving solubility) and a hydrogen bond acceptor/donor. acs.org |

This table summarizes the key structural components of the title compound and their utility in the rational design of new molecules.

By systematically modifying the core scaffold of this compound, medicinal chemists can fine-tune properties such as potency, selectivity, solubility, and metabolic stability to develop novel chemical entities for therapeutic use. researchgate.netnih.gov

Advanced Mechanistic Studies Involving 2 3 Methylpiperidin 3 Yl Ethan 1 Ol

Reaction Kinetics and Thermodynamic Analysis of its Transformations

A comprehensive understanding of the transformations of 2-(3-Methylpiperidin-3-yl)ethan-1-ol (B6243998) would necessitate a thorough investigation of its reaction kinetics and thermodynamics. Kinetic studies would focus on determining the rate of its reactions, the order of the reaction with respect to various reactants, and the influence of catalysts. This data is crucial for optimizing reaction conditions and understanding the sequence of bond-breaking and bond-forming events.

Thermodynamic analysis would complement these kinetic studies by providing insight into the energy changes that occur during a reaction. Key parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) would be determined to predict the spontaneity and equilibrium position of its transformations. For instance, a negative Gibbs free energy change would indicate a spontaneous reaction under the given conditions.

Table 1: Hypothetical Thermodynamic Data for a Transformation of this compound

| Thermodynamic Parameter | Value (Unit) |

| Enthalpy Change (ΔH) | - |

| Entropy Change (ΔS) | - |

| Gibbs Free Energy Change (ΔG) | - |

Note: This table is for illustrative purposes only, as specific experimental data for this compound is not available.

Isotope Labeling Studies for Mechanism Elucidation

Isotope labeling is a powerful technique used to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. In the context of this compound, specific atoms within the molecule, such as hydrogen, carbon, or oxygen, could be replaced with their heavier, stable isotopes (e.g., deuterium, carbon-13, or oxygen-18). By tracking the position of these isotopic labels in the reaction products using techniques like mass spectrometry or NMR spectroscopy, the precise pathways of bond cleavage and formation can be mapped out.

Characterization of Reaction Intermediates and Transition States

Transition states, on the other hand, represent the highest energy point along the reaction coordinate between reactants and products. They are inherently unstable and cannot be isolated. However, their structure and energy can be inferred from kinetic data and, more directly, through computational modeling.

Computational Mechanistic Pathways for Key Reactions

In the absence of extensive experimental data, computational chemistry offers a powerful tool for predicting and analyzing reaction mechanisms. Using methods like Density Functional Theory (DFT), the potential energy surface of a reaction involving this compound can be calculated. These calculations can identify the most likely reaction pathways by determining the energies of reactants, products, intermediates, and transition states. This computational approach can provide valuable insights into the feasibility of different mechanistic possibilities and guide future experimental work.

Table 2: Hypothetical Calculated Energy Barriers for a Reaction of this compound

| Reaction Step | Activation Energy (kcal/mol) |

| Step 1: Reactant to Transition State 1 | - |

| Step 2: Intermediate to Transition State 2 | - |

Note: This table is for illustrative purposes only, as specific computational data for this compound is not available.

Influence of Stereochemistry on Reaction Pathways and Selectivity

The stereochemistry of this compound, which possesses a chiral center at the 3-position of the piperidine (B6355638) ring, is expected to play a significant role in its reactivity. The spatial arrangement of the methyl group can influence how the molecule interacts with other reagents, potentially leading to different reaction rates or the preferential formation of one stereoisomeric product over another (stereoselectivity). The presence of the chiral center can also direct the approach of a reactant, a phenomenon known as asymmetric induction. Investigating how the R- and S-enantiomers of this compound behave in chemical reactions would be a critical area of study to fully understand its chemical properties.

Future Directions and Emerging Research Avenues for 2 3 Methylpiperidin 3 Yl Ethan 1 Ol

Development of More Sustainable and Efficient Synthetic Routes

While established methods exist for synthesizing substituted piperidines, future efforts will likely focus on greener and more efficient technologies. Modern synthetic strategies such as flow chemistry and photocatalysis offer substantial advantages over traditional batch processing.

Flow Chemistry: Continuous flow processes can offer enhanced control over reaction parameters (temperature, pressure, and reaction time), leading to improved yields, higher purity, and safer operating conditions. For the synthesis of 2-(3-methylpiperidin-3-yl)ethan-1-ol (B6243998), a flow-based approach could streamline multi-step sequences, minimize purification requirements, and facilitate scalability. Research in this area could explore the translation of known batch reactions, such as the hydrogenation of pyridine (B92270) precursors or ring-closing aminations, into a continuous flow setup.

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds under mild conditions. nih.govnih.gov This methodology could be applied to the synthesis and functionalization of the this compound scaffold. For instance, photoredox-mediated reactions could enable the late-stage functionalization of the piperidine (B6355638) ring or the ethanol (B145695) side chain, providing access to a diverse range of derivatives that are difficult to obtain through conventional means. nih.gov A key advantage is the potential for high diastereoselectivity, which is crucial for a molecule with a predefined stereocenter. nih.gov

| Synthetic Technology | Potential Advantages for this compound Synthesis |

| Flow Chemistry | Enhanced safety, improved reaction control, easier scalability, potential for automation. |

| Photocatalysis | Mild reaction conditions, high selectivity, access to novel transformations, use of sustainable energy source (light). nih.gov |

Exploration of Novel Reactivity and Unconventional Transformations

The structural rigidity and functional group arrangement of this compound present opportunities for exploring novel chemical transformations. Future research could focus on leveraging the existing functionalities to drive unconventional reactions.

The tertiary carbon at the 3-position and the adjacent primary alcohol could be exploited in fragmentation or rearrangement reactions to generate novel molecular scaffolds. Directed C-H functionalization, a rapidly advancing field, could enable the selective modification of the piperidine ring at positions that are typically unreactive. acs.org For example, a temporary directing group installed on the hydroxyl moiety could guide a catalyst to activate a specific C-H bond on the piperidine ring, allowing for the introduction of new substituents with high regioselectivity. Such strategies would significantly expand the chemical space accessible from this core structure.

Integration into Advanced Material Science Applications

The piperidine motif is not only prevalent in pharmaceuticals but also finds use in materials science. google.comgoogle.com The this compound compound, with its reactive hydroxyl group, is a prime candidate for integration into advanced materials.

This molecule could be used as a monomer or a functional additive in polymerization reactions. Incorporating the rigid, sterically hindered piperidine structure into a polymer backbone could impart unique thermal or mechanical properties. Furthermore, piperidine derivatives are known to act as light stabilizers in polymers. google.comgoogle.com Research could investigate the potential of this compound and its derivatives to protect synthetic polymers from UV-induced degradation. Its ability to be covalently bound into the polymer matrix via its hydroxyl group could prevent leaching, a common issue with traditional additives. Another avenue is the development of bioactive films, where the compound could be incorporated into materials like sodium alginate/poly(vinyl alcohol) for potential applications in controlled-release therapeutic systems. nih.gov

Further Computational Modeling and Artificial Intelligence-Driven Design of its Derivatives

Computational chemistry and artificial intelligence (AI) are revolutionizing molecular design and discovery. nih.govnih.govmdpi.com For this compound, these tools can accelerate the exploration of its chemical potential.

Computational Modeling: Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to predict the reactivity, stability, and spectroscopic properties of the molecule and its potential derivatives. researchgate.net Molecular docking simulations can help identify potential biological targets by predicting how derivatives might bind to protein active sites. researchgate.net This in silico screening can prioritize the synthesis of compounds with the highest likelihood of desired activity, saving significant time and resources. nih.gov

| Computational Approach | Application to this compound Research |

| DFT Calculations | Predict reactivity, analyze reaction mechanisms, calculate spectroscopic properties. |

| Molecular Docking | Identify potential biological targets, predict binding modes and affinities of derivatives. researchgate.net |

| Machine Learning | Predict biological activity and physicochemical properties, analyze structure-activity relationships. mdpi.comschrodinger.com |

| Generative AI | Design novel derivatives with optimized, user-defined properties. |

Exploration of its Utility in Target-Oriented Chemical Synthesis

Target-oriented synthesis focuses on the efficient construction of a specific, often complex, molecule, such as a natural product or a designed pharmaceutical agent. nih.gov The defined stereochemistry and bifunctional nature (amine and alcohol) of this compound make it a valuable chiral building block for such endeavors.

Its rigid piperidine core can serve as a scaffold to control the three-dimensional arrangement of appended functional groups, which is a key aspect of modern drug design. nih.gov Synthetic strategies could involve elaborating the ethanol side chain into more complex functionalities or using the secondary amine (after a potential demethylation step) as a nucleophile in cascade reactions to build fused or bridged heterocyclic systems. rsc.org The compound's utility could be demonstrated in the total synthesis of alkaloids or other complex natural products that contain a 3,3-disubstituted piperidine motif. rsc.org This would not only showcase its synthetic value but also provide a practical route to molecules of biological importance.

常见问题

Q. What are the established synthetic routes for 2-(3-Methylpiperidin-3-yl)ethan-1-ol, and what key reaction conditions influence yield and purity?

The synthesis typically involves reacting 3-methylpiperidine with ethylene oxide or propylene oxide under basic conditions (e.g., NaOH or KOH as catalysts) to facilitate nucleophilic substitution. Critical parameters include:

- Temperature control (0–5°C to manage exothermic reactions).

- Reaction time (12–24 hours for completion).

- Purification methods (column chromatography or recrystallization) to achieve >95% purity. Yields are optimized by slow addition of ethylene oxide and inert atmosphere (N₂) to prevent side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups (e.g., hydroxyl at δ 1.5–2.0 ppm, piperidine protons at δ 2.5–3.5 ppm) and confirm stereochemistry.

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 158.18).

- X-ray crystallography : Programs like SHELX refine crystal structures, revealing hydrogen-bonding networks and spatial arrangement critical for biological activity .

Q. What preliminary biological activities have been reported for this compound, and which pathways are implicated?

Studies suggest interactions with neurological receptors (e.g., σ-1 receptors) via hydrogen bonding and hydrophobic interactions. In vitro assays show moderate inhibition of monoamine transporters (IC₅₀ ~10 µM). Pathways include dopamine reuptake modulation, highlighting potential for neuropharmacology research .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities of this compound across different studies?

Discrepancies may arise from:

- Assay conditions (e.g., pH, temperature, or buffer composition).

- Enantiomeric purity (racemic vs. enantiopure forms). Methodological solutions :

- Standardize protocols (e.g., radioligand binding assays with [³H]-ligands).

- Characterize stereochemistry via chiral HPLC or X-ray crystallography.

- Cross-validate with computational docking (AutoDock Vina) to predict binding modes .

Q. What computational strategies are recommended for modeling the interaction of this compound with neurological receptors?

- Molecular dynamics (MD) simulations (AMBER/GROMACS): Analyze receptor-ligand stability over 100-ns trajectories.

- Density functional theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) affecting binding.

- Hybrid QM/MM approaches : Model catalytic interactions at binding sites. Pair computational data with in vitro patch-clamp electrophysiology for functional validation .

Q. How can enantiomeric purity be optimized during the synthesis of this compound?

- Chiral catalysts : Use (R)- or (S)-BINOL-derived catalysts for asymmetric synthesis.

- Chromatographic resolution : Chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) achieve >99% enantiomeric excess (ee).

- Crystallization-induced diastereomer resolution : Employ tartaric acid derivatives to separate enantiomers .

Methodological Considerations

- Data contradiction analysis : Compare in silico (e.g., docking scores), in vitro (IC₅₀), and in vivo (behavioral assays) results to identify outliers.

- Experimental design : Use factorial design (e.g., Taguchi method) to optimize synthetic parameters (temperature, catalyst loading) while minimizing resource use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。